1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo-
Overview
Description
This compound is a type of pyrrolidinecarboxaldehyde . Pyrrolidinecarboxaldehydes are a class of compounds wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound can be determined from its molecular formula, which is C11H12O3 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The molecular weight is 99.1311 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Pyridinecarboxaldehydes
- Scientific Field : Atomic Physics
- Application Summary : This research focuses on the structural, energetic, and vibrational properties of three monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
- Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA) were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9, 10.4, and 9.4 cm −1, for PA, NA, and IA, respectively .
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1-benzo[1,3]dioxol-5-yl-indoles
- Scientific Field : Cancer Research
- Application Summary : A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .
- Methods of Application : The compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
- Results : The results of this research are not specified in the available information .
- Picolinaldehyde
- Scientific Field : Atomic Physics
- Application Summary : This research focuses on the structural, energetic, and vibrational properties of picolinaldehyde (PA), where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
- Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9 cm −1 .
- Picolinaldehyde
- Scientific Field : Atomic Physics
- Application Summary : This research focuses on the structural, energetic, and vibrational properties of picolinaldehyde (PA), where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .
- Methods of Application : The Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The research found good agreement between the theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9 cm −1 .
Future Directions
properties
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGGUFLRKIMBDQ-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=CC3=C(C=C2)OCO3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinecarboxaldehyde, 3-(1,3-benzodioxol-5-ylmethylene)-2-oxo- | |
CAS RN |
218924-25-5 | |
Record name | KNK-437 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHA56YK8LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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